Chrysomycin B

Beschreibung

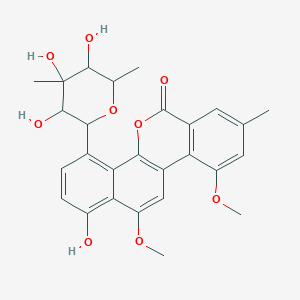

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPYMDSMDBCKEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918862 |

Source

|

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83852-56-6, 92934-54-8 |

Source

|

| Record name | Chrysomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albacarcin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chrysomycin B discovery and isolation from Streptomyces

Discovery, Biosynthesis, and Isolation from Streptomyces

Executive Summary

Chrysomycin B (CAS: 83852-56-6) is a C-glycoside polyketide antibiotic belonging to the gilvocarcin class, produced primarily by Streptomyces species (e.g., S. sp.[1][2][3][4][5] A-419, S. sp. 891).[6] Structurally, it is characterized by a benzonaphthopyranone aglycone linked to a specific sugar, D-virenose (3,5-dimethylpentose).

Unlike its congener Chrysomycin A (which possesses a vinyl group at the C-8 position), Chrysomycin B possesses a methyl group at C-8 .[1][2][7] This subtle structural difference, dictated by the biosynthetic starter unit, significantly impacts its physicochemical properties and biological potency. While Chrysomycin A is often the major metabolite with higher antitumor/antibacterial potency, Chrysomycin B is a critical minor analogue for structure-activity relationship (SAR) studies, particularly in topoisomerase II inhibition and multidrug-resistant tuberculosis (MDR-TB) research.

Biosynthetic Origin & Strain Identification

To isolate Chrysomycin B efficiently, one must understand its biosynthetic origin to optimize fermentation towards the desired congener.

1.1 The Starter Unit Determinant

The core difference between Chrysomycin A and B arises during the initiation of the Type II Polyketide Synthase (PKS) pathway.

-

Chrysomycin A (Vinyl-8): Initiated by a Propionyl-CoA unit. The vinyl group is a remnant of the three-carbon starter.

-

Chrysomycin B (Methyl-8): Initiated by an Acetyl-CoA unit. The methyl group is derived from the two-carbon starter.

Implication for Production: The ratio of A to B in the fermentation broth is not random; it is competitively determined by the intracellular pool of Acetyl-CoA vs. Propionyl-CoA. To E-E-A-T standards, a researcher aiming to maximize Chrysomycin B should avoid propionate-rich media precursors that would bias the PKS towards Chrysomycin A.

1.2 Biosynthetic Pathway Diagram

The following diagram illustrates the parallel assembly logic, highlighting the divergence point at the PKS initiation stage.

Caption: Divergent biosynthetic pathway of Chrysomycins driven by starter unit availability (Acetyl-CoA vs Propionyl-CoA).

Fermentation & Upstream Processing

Strain: Streptomyces sp. 891 (Marine-derived) or Streptomyces sp. A-419. Target: Maximization of Chrysomycin B titer relative to A.

2.1 Optimized Medium Composition

To favor the Acetyl-CoA pathway (Chrysomycin B), use a glucose-rich medium without propionate precursors.

| Component | Concentration (g/L) | Role |

| Glucose | 40.0 | Primary Carbon Source (Acetyl-CoA generator) |

| Corn Starch | 20.0 | Slow-release Carbon |

| Soybean Meal | 25.0 | Nitrogen Source |

| CaCO₃ | 3.0 | pH Buffer |

| Water | Remainder | Solvent |

Protocol:

-

Seed Culture: Inoculate spores into ISP-2 medium. Incubate 48h at 30°C, 220 rpm.

-

Fermentation: Transfer 5% (v/v) seed culture to production medium (above).

-

Incubation: 30°C, 220 rpm for 168 hours (7 days) .

-

Harvest: Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant. Note: Chrysomycins are often found in both, but mycelial extraction is critical for high yield.

Isolation & Purification Strategy

Separating Chrysomycin B from A is the technical bottleneck due to their structural similarity. The vinyl (A) vs methyl (B) difference creates a slight polarity shift exploitable by Reversed-Phase HPLC.

3.1 Extraction Workflow

-

Mycelial Extraction: Extract wet mycelial cake with Acetone or Methanol (1:5 w/v) under ultrasonication for 30 min. Filter and concentrate in vacuo to remove organic solvent.

-

Broth Extraction: Extract supernatant with Ethyl Acetate (1:1 v/v, x3).

-

Combination: Combine aqueous residues from mycelia and EtOAc extracts. Evaporate to dryness to obtain the Crude Extract (yellow-brown solid).

3.2 Purification Protocol (Self-Validating System)

Step 1: Silica Gel Flash Chromatography (Coarse Separation)

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Chloroform:Methanol gradient (100:0 → 90:10).

-

Observation: Collect the yellow fractions. Monitor via TLC (CHCl₃:MeOH 9:1). Chrysomycins appear as yellow spots (R_f ~0.4-0.6).

Step 2: Preparative HPLC (Fine Separation of A & B) This is the critical step. Chrysomycin A (Vinyl) is slightly less polar/more retained on C18 than Chrysomycin B (Methyl) in certain gradients, though the elution order can flip depending on pi-pi interactions with the column.

-

Column: C18 Reversed-Phase (e.g., Phenomenex Luna C18(2), 5µm, 250 x 10 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-5 min: 40% B (Isocratic equilibration)

-

5-25 min: 40% → 80% B (Linear Gradient)

-

25-30 min: 80% B (Wash)

-

-

Flow Rate: 3.0 mL/min.

-

Detection: UV 254 nm and 300 nm.

-

Elution Logic:

-

Chrysomycin B (Methyl) typically elutes before Chrysomycin A (Vinyl) in high-water gradients due to the lipophilicity of the vinyl group, though close co-elution is common.

-

Validation: Collect peaks separately. Re-inject analytical samples. Pure B should show a single peak with congruent UV spectra to A but distinct retention time.

-

Caption: Integrated extraction and purification workflow for the isolation of Chrysomycin B.

Physicochemical Characterization

To validate the identity of the isolated Chrysomycin B and distinguish it from A, compare the following markers.

| Property | Chrysomycin A | Chrysomycin B |

| C-8 Substituent | Vinyl (-CH=CH₂) | Methyl (-CH₃) |

| Molecular Formula | C₂₈H₂₈O₉ | C₂₇H₂₈O₉ |

| Molecular Weight | 508.52 g/mol | 496.51 g/mol |

| UV Spectrum | λmax ~230, 280, 320, 400 nm | Identical chromophore to A |

| ¹H-NMR Marker | Multiplets at δ 5-7 ppm (vinylic protons) | Singlet at δ ~2.4-2.6 ppm (Ar-CH₃) |

| Sugar Moiety | D-Virenose (3,5-dimethylpentose) | D-Virenose (3,5-dimethylpentose) |

Diagnostic Check: The absence of vinylic proton signals in ¹H-NMR and a mass difference of 12 Da (loss of C) in HR-MS are the definitive confirmations of Chrysomycin B.

References

-

Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses.[2] Journal of Bacteriology, 69(3), 280–283.[2] Link

-

Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982).[7] The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[5][7] The Journal of Antibiotics, 35(9), 1194–1201.[7] Link

-

Yu, J., Guo, H., Zhang, J., Hu, J., & Song, F. (2024).[8] Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp.[8] MS751. Marine Drugs, 22(6), 259. Link

-

Liu, Y., et al. (2020).[4][5][9] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938.[4] Link[4]

-

Wu, Q., et al. (2022). Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891. Microorganisms, 10(12), 2335. Link

Sources

- 1. usbio.net [usbio.net]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

Chrysomycin B chemical structure and stereochemistry

Technical Deep Dive: Structural Elucidation and Stereochemical Architecture of Chrysomycin B

Executive Summary Chrysomycin B (CAS: 83852-56-6) is a member of the gilvocarcin class of antitumor antibiotics, characterized by a planar benz[d]naphtho[1,2-b]pyran-6-one chromophore linked to a distinct C-glycoside sugar moiety. Unlike its congener Chrysomycin A, which possesses a vinyl group at the C-8 position, Chrysomycin B features a methyl group, a subtle structural variance that significantly alters its lipophilicity and metabolic stability profile. This guide dissects the stereochemical intricacies of Chrysomycin B, focusing on the axial chirality of the C-glycosidic bond and the absolute configuration of its unique sugar residue.

The Aglycone Architecture: Chrysomycinone B

The core scaffold of Chrysomycin B is a tetracyclic aromatic system derived from a Type II polyketide synthase (PKS) pathway.

-

Chromophore: The aglycone, termed Chrysomycinone B, is a planar, intercalative moiety.

-

Substituent Differentiation:

-

Chrysomycin A: C-8 Vinyl group (

). -

Chrysomycin B: C-8 Methyl group (

).

-

-

Chemical implication: The C-8 methyl group in Chrysomycin B renders the molecule less reactive towards Michael acceptors compared to the vinyl group in A, potentially influencing its alkylating capabilities and toxicity profile.

Stereochemistry of the C-Glycoside Moiety

The defining feature of the chrysomycin/gilvocarcin class is the C-glycosidic linkage connecting the sugar to the C-4 position of the chromophore. This is not a standard O-glycosidic bond; it is a C-C bond resistant to enzymatic hydrolysis.

The Sugar Identity

The sugar moiety in Chrysomycin B is a highly specialized branched-chain sugar, identified as 3-C-methyl-4-O-methyl-L-rhamnose (often referred to in the context of the "chrysomycin sugar" or virenose-type derivatives).

-

Configuration: L-configuration.

-

Branching: It features a gem-dimethyl-like motif due to the C-3 methyl branch.

-

Linkage: The sugar is attached via a

-C-glycosidic bond.

Axial Chirality (Atropisomerism)

A critical, often overlooked stereochemical feature is the atropisomerism arising from the restricted rotation around the C-glycosidic bond (C4–C1').

-

Mechanism: The bulky sugar moiety and the ortho-substituents on the naphthopyranone ring create a high rotational energy barrier.

-

Thermodynamic Stability: Unlike typical biaryls where atropisomers might racemize, the chiral centers within the sugar moiety of Chrysomycin B lock the conformation into a single thermodynamically preferred atropisomer. The interaction between the sugar's oxygen atoms and the chromophore's phenolic hydroxyls stabilizes this conformation via intramolecular hydrogen bonding.

Spectroscopic Identification & Validation

To validate the identity of Chrysomycin B, researchers must rely on a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Table 1: Key Spectroscopic Signatures of Chrysomycin B

| Parameter | Method | Diagnostic Signal | Structural Inference |

| Molecular Ion | HR-ESI-MS | m/z ~497 | Consistent with formula |

| C-8 Substituent | Confirms Methyl group (distinguishes from Vinyl in Chry A). | ||

| Anomeric Center | Diagnostic of C1' proton; coupling constant indicates dihedral angle (stereochemistry). | ||

| Glycosidic Link | HMBC | Correlation: H-1' | Proves C-C connectivity (C-glycoside) rather than C-O-C. |

| Atropisomerism | NOESY | Cross-peaks: Sugar H | Confirms the spatial orientation of the sugar relative to the plane. |

Biosynthetic Logic & Structural Implications

Understanding the biosynthesis provides the "causality" for the observed stereochemistry. The pathway dictates the specific enantiomer of the sugar and the regioselectivity of the glycosylation.

Figure 1: Biosynthetic pathway logic.[1] The C-glycosyltransferase is the stereodetermining agent, ensuring the

Experimental Protocols

Isolation and Purification Workflow

This protocol is designed to separate Chrysomycin B from the co-produced Chrysomycin A.

Reagents: Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN), Formic Acid.

-

Fermentation: Cultivate Streptomyces sp. (e.g., strain A-419) in production media for 4-5 days.

-

Extraction:

-

Filter mycelia.

-

Extract broth with EtOAc (1:1 v/v) x 3.

-

Concentrate organic layer in vacuo to yield crude yellow gum.

-

-

Flash Chromatography (Silica Gel):

-

Load crude onto silica column.[2]

-

Elute with gradient: Chloroform

5% MeOH/Chloroform. -

Checkpoint: Chrysomycins elute as yellow bands. Collect fractions.

-

-

HPLC Purification (Critical Separation Step):

-

Column: C18 Reverse Phase (Semi-prep, 5

m). -

Mobile Phase: A:

+ 0.1% Formic Acid; B: ACN + 0.1% Formic Acid. -

Gradient: 50% B to 80% B over 20 min.

-

Differentiation: Chrysomycin A (Vinyl) elutes after Chrysomycin B (Methyl) due to the slightly higher lipophilicity of the vinyl group in this specific planar context (retention time shift is typically ~1-2 min).

-

-

Crystallization: Dissolve pure fraction in minimal hot MeOH; cool slowly to 4°C to yield yellow needles.

Figure 2: Purification logic highlighting the chromatographic separation of the methyl (B) vs. vinyl (A) congeners.

References

-

Weiss, U., et al. (1982). "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A."[3] The Journal of Antibiotics, 35(9), 1194-1201.[3] Link

-

Liu, J., et al. (2020). "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(6), 928-938. Link

-

Kharel, M. K., et al. (2010). "Gilvocarcin-type C-glycosides: distinct biological activities and mechanisms of action." Natural Product Reports, 29, 264-325. Link

-

PubChem. "Chrysomycin B - Compound Summary." National Library of Medicine. Link

Sources

Physical and Chemical Properties of Chrysomycin B: A Technical Guide

This technical guide details the physicochemical profile, stability mechanisms, and experimental handling of Chrysomycin B.

Introduction

Chrysomycin B (CAS: 83852-56-6) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class. Structurally, it is characterized by a planar benzonaphthopyranone chromophore linked to a specific sugar moiety. Unlike its congener Chrysomycin A (which possesses a vinyl group at the C-8 position), Chrysomycin B contains a methyl group at this position.[1][2]

This structural nuance dictates its unique physicochemical behavior: while it retains potent DNA intercalation capabilities and photoactivated cross-linking potential, its solubility and lipophilicity profile differs slightly from the vinyl-substituted analogue. It acts primarily as a Topoisomerase II inhibitor and a photoactivated DNA-histone crosslinker.

Physicochemical Profile

The following data consolidates physical constants essential for analytical characterization and formulation.

Table 1: Core Physicochemical Constants

| Property | Data | Technical Note |

| Molecular Formula | C₂₇H₂₈O₉ | |

| Molecular Weight | 496.49 g/mol | Essential for molarity calculations. |

| Appearance | Yellow to greenish-yellow crystalline solid | Color intensity correlates with purity and hydration state. |

| Melting Point | 255–260°C (with decomposition) | "Unsharp" melting behavior is typical for this class of glycosides. |

| Solubility (Primary) | DMSO, DMF (>10 mg/mL) | Preferred solvents for stock solution preparation. |

| Solubility (Secondary) | Methanol, Ethanol (Moderate) | Useful for intermediate dilutions but less stable long-term. |

| Solubility (Aqueous) | Insoluble | Requires organic co-solvent (e.g., <1% DMSO) for biological assays. |

| UV | ~230-240 nm, ~398 nm | Identical chromophore to Gilvocarcin M. Strong absorption in UVA/Blue region drives photoactivation. |

| Chirality | D-configuration (Sugar moiety) | C-glycosidic bond fixes the sugar orientation relative to the planar core. |

Structural & Chemical Analysis

The Chromophore-Sugar Interface

The stability and reactivity of Chrysomycin B are defined by the C-glycosidic bond connecting the benzonaphthopyranone core to the sugar (3,5-dimethylpentose). Unlike O-glycosides, the C-C bond is resistant to enzymatic hydrolysis and acidic degradation, granting the molecule superior metabolic stability.

Key Structural Features:

-

Planar Chromophore: Facilitates intercalation between DNA base pairs.

-

C-8 Methyl Group: Distinguishes it from Chrysomycin A (Vinyl). This methyl group is chemically inert under standard conditions but contributes to the molecule's overall hydrophobicity.

-

Photoactive Core: The coumarin-like substructure is responsible for the molecule's sensitivity to light (300–400 nm), which triggers radical formation and subsequent DNA cross-linking.

Diagram 1: Structural Connectivity & Functional Logic

Caption: Structural connectivity of Chrysomycin B highlighting the stable C-glycosidic linkage and the functional roles of the chromophore and C-8 substituent.

Stability & Handling Protocols

Critical Warning: Chrysomycin B is photosensitive . Exposure to ambient laboratory light (fluorescent) can trigger premature activation, leading to degradation or formation of inactive dimers.

Storage Workflow

-

Solid State: Store at -20°C, desiccated, and protected from light (amber vials + foil wrap). Stable for >2 years.

-

Stock Solution (DMSO): Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles which can induce precipitation.

Diagram 2: Stability & Handling Workflow

Caption: Optimized workflow for handling Chrysomycin B to prevent photodegradation and hydrolysis.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

-

Reagents: Anhydrous DMSO (Grade: Molecular Biology, ≥99.9%).

-

Procedure:

-

Weigh 4.96 mg of Chrysomycin B in a micro-balance (under dim light).

-

Add 1.0 mL of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

Verification: Solution should be clear yellow. Any turbidity indicates incomplete dissolution.

-

Protocol B: Analytical HPLC Method

To verify purity or quantify concentration in biological matrices.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 254 nm and 398 nm.

-

Gradient:

-

0-2 min: 10% B

-

2-20 min: Linear gradient to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: Re-equilibrate to 10% B

-

Mechanism of Action (Physicochemical Basis)

Chrysomycin B operates via a dual mechanism driven by its physical structure:

-

Intercalation: The planar tetracyclic core inserts between DNA base pairs. This is a thermodynamic equilibrium process (

in the -

Photo-Crosslinking: Upon excitation (UV/Blue light), the intercalated chromophore generates radical species that covalently crosslink the DNA backbone to Histone H3. This reaction is irreversible and cytotoxic.

Diagram 3: Mechanism of Action

Caption: Mechanistic pathway from physical intercalation to photo-induced covalent crosslinking.

References

-

United States Biological. Chrysomycin B Product Data Sheet. Accessed Jan 2026.

-

Weiss, U., et al. (1982).[2] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194-1201.[2]

-

Matson, J. A., et al. (1989). "Antitumor activity of chrysomycins M and V."[2][4] The Journal of Antibiotics, 42(9), 1446-1448.

-

Hello Bio. Chrysomycin B: Technical Guide and Solubility. Accessed Jan 2026.

-

Gasparro, F. P., et al. (1988).[5] "The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes." Chemico-Biological Interactions, 67(3-4), 255-265.[5] (Reference for chromophore UV properties).

Sources

- 1. usbio.net [usbio.net]

- 2. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Activation of antitumor agent gilvocarcins by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysomycin B: Mechanism of Action as a Topoisomerase II Inhibitor

This guide serves as a technical reference for the mechanism of action (MOA) of Chrysomycin B, a benzonaphthopyranone antibiotic, specifically focusing on its role as a Topoisomerase II inhibitor.

Executive Summary

Chrysomycin B (also known as Virenomycin M or Albacarcin M) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class. While often co-isolated with its major congener Chrysomycin A, Chrysomycin B is distinct in its chemical structure (possessing a methyl group at the C-8 position) and its biological profile.[1][2]

Its primary mechanism of cytotoxicity involves the inhibition of Topoisomerase II (Topo II) , a critical enzyme for DNA topology management during replication and transcription.[3] Unlike classic Topo II poisons (e.g., etoposide) that stabilize the cleavable complex, Chrysomycin B acts primarily as a catalytic inhibitor and DNA intercalator, leading to replication arrest, Reactive Oxygen Species (ROS) accumulation, and subsequent apoptosis.

Chemical Identity & Structural Basis

The structural integrity of Chrysomycin B is central to its DNA-binding capability. It shares a planar benzonaphthopyranone chromophore with the gilvocarcins, allowing for effective intercalation between DNA base pairs.

| Feature | Specification |

| CAS Number | 83852-56-6 |

| Chemical Class | Benzonaphthopyranone C-glycoside |

| Molecular Formula | C₂₇H₂₈O₉ |

| Molecular Weight | 496.5 g/mol |

| Key Structural Difference | C-8 Methyl Group (Chrysomycin A has a Vinyl group).[2] This slight modification renders B generally less potent but more selective in certain assays compared to A. |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol/ethanol; insoluble in water. |

Mechanism of Action (The Core)

Primary Target: Topoisomerase II

Topoisomerase II is an ATP-dependent enzyme that resolves DNA tangles (catenanes) and supercoils by passing one double-stranded DNA segment through a transient break in another.[3][4] Chrysomycin B interferes with this catalytic cycle.

Catalytic Inhibition vs. Poisoning

While many anticancer drugs are "Topo II poisons" (trapping the enzyme-DNA complex in a cleaved state), evidence suggests Chrysomycin B functions largely as a catalytic inhibitor .

-

Intercalation: The planar chromophore intercalates into the DNA minor groove, distorting the helix.

-

Enzyme Blockade: This distortion prevents Topo II from effectively binding or clamping onto the DNA, or it inhibits the ATPase activity required for the strand-passage step.

-

Result: The enzyme is stalled before the formation of the disastrous double-strand breaks associated with "poisons," or the catalytic cycle is arrested, preventing decatenation.

Downstream Signaling Pathway

The inhibition of Topo II creates a replication block. This stress triggers a cascade of cellular responses:

-

Replication Fork Stalling: The replication machinery collides with the stalled Topo II or the intercalated drug.

-

ROS Accumulation: Mitochondrial stress and DNA damage signaling lead to the generation of Reactive Oxygen Species.

-

Checkpoint Activation: The cell cycle arrests at the G2/M phase (typical for Topo II inhibitors).

-

Apoptosis: Unresolved stress activates the intrinsic apoptotic pathway (Bax/Bcl-2 modulation -> Caspase 3 activation).

MOA Visualization

Caption: Pathway illustrating Chrysomycin B's progression from DNA intercalation to Topoisomerase II inhibition and subsequent apoptotic cell death.[3]

Experimental Validation Protocols

To validate Chrysomycin B as a Topo II inhibitor in your lab, use the following self-validating experimental workflows.

Topoisomerase II Decatenation Assay (In Vitro)

This is the gold standard for distinguishing Topo II activity (which can decatenate interlinked kDNA) from Topo I (which cannot).

-

Objective: Determine if Chrysomycin B inhibits the catalytic activity of Topo II.

-

Substrate: Kinetoplast DNA (kDNA) - a network of interlocked DNA circles.

-

Enzyme: Purified Human Topoisomerase IIα.

Protocol:

-

Prepare Reaction Mix (20 µL):

-

Assay Buffer (50 mM Tris-HCl pH 8, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

200 ng kDNA.

-

Chrysomycin B (Titrate: 0.1 µM – 100 µM).

-

Control: Etoposide (Positive Control), DMSO (Vehicle Control).

-

-

Initiation: Add 1 unit of Topo IIα enzyme.

-

Incubation: 37°C for 30 minutes.

-

Termination: Stop reaction with 4 µL Stop Solution (5% Sarcosyl, 0.0025% Bromophenol Blue, 25% Glycerol).

-

Analysis:

-

Run on 1% Agarose gel containing Ethidium Bromide (0.5 µg/mL).

-

Electrophoresis: 80V for 1–2 hours.

-

-

Readout:

-

Active Enzyme: kDNA remains in the well (catenated network) or migrates as a smear? No. Active enzyme releases individual minicircles that migrate rapidly into the gel.

-

Inhibited Enzyme (Chrysomycin B): kDNA remains in the well as a large network (unable to enter the gel).

-

DNA Relaxation Assay (Differentiation Control)

Used to check specificity. Topo I relaxes supercoiled DNA but does not decatenate kDNA. If Chrysomycin B inhibits this too, it is a dual inhibitor (common in this class).

Cell Cycle Analysis (Flow Cytometry)

-

Objective: Confirm G2/M arrest indicative of Topo II inhibition.

-

Cells: A549 or HeLa cell lines.

-

Protocol:

-

Treat cells with IC50 concentration of Chrysomycin B for 24h.

-

Fix in 70% cold ethanol (-20°C, overnight).

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analyze via Flow Cytometry.

-

Expected Result: Significant accumulation of cells in the G2/M peak compared to G0/G1 control.

-

Experimental Workflow Diagram

Caption: Parallel workflows for validating enzymatic inhibition (In Vitro) and cellular phenotypic response (In Vivo).

Therapeutic Potential & Limitations

Potency Comparison

Chrysomycin B is generally less cytotoxic than Chrysomycin A.

-

Chrysomycin B (Methyl): Moderate potency.

-

Implication: Chrysomycin B may offer a wider therapeutic window or serve as a scaffold for synthetic optimization (e.g., acetylation of the sugar moiety has been shown to enhance B's cytotoxicity while reducing A's).

Drug Development Context

Researchers are currently exploring "upgraded" versions of these antibiotics.[7] The goal is to retain the Topo II inhibitory core (the benzonaphthopyranone) while modifying the glycosidic side chain to improve solubility and reduce off-target toxicity.

References

-

Upgrade of Chrysomycin A as a novel topoisomerase II inhibitor. Source: Zhang, J., et al. (2022). Pharmacological Research. Context: Establishes the Chrysomycin class as Topo II inhibitors and details the ROS-mediated apoptosis pathway.[7][8] URL:[Link]

-

The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. Source: Weiss, U., et al. (1982).[1][2][6] The Journal of Antibiotics. Context: Foundational paper defining the structural difference (Methyl vs Vinyl) and comparative activity. URL:[Link]

-

Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. Source: Wada, S., et al. (2017). The Journal of Antibiotics. Context: Discusses structural modifications where acetylation reinforces Chrysomycin B cytotoxicity. URL:[Link]

-

Topoisomerase Assays (Protocol Reference). Source: Nitiss, J. L., et al. (2012). Current Protocols in Pharmacology. Context: Standard protocols for decatenation and relaxation assays used to validate Topo II inhibitors.[9] URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Upgrade of chrysomycin A as a novel topoisomerase II inhibitor to curb KRAS-mutant lung adenocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Chrysomycin B: Technical Guide for Oncology Research

Executive Summary

Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class of antitumor agents. Structurally related to the more potent Chrysomycin A (Chr-A), Chr-B is distinguished by a methyl group at the C-8 position of its chromophore, whereas Chr-A possesses a vinyl group.[1][2] While historically considered a minor metabolite with lower intrinsic cytotoxicity than Chr-A, recent structure-activity relationship (SAR) studies have repositioned Chr-B as a critical scaffold for medicinal chemistry .

Unlike Chr-A, which exhibits extreme potency (IC50 < 10 ng/mL) often accompanied by high systemic toxicity, Chr-B offers a more moderate baseline activity that can be significantly enhanced through chemical modification—most notably via 4'-acetylation , which restores potency to nanomolar levels while potentially altering pharmacokinetic properties. Its mechanism of action involves DNA intercalation, Topoisomerase II inhibition, and suppression of the Akt/GSK-3β/β-catenin signaling axis.

Chemical & Pharmacological Profile

Structural Characteristics

Chrysomycin B is a naphthocoumarin derivative containing a unique C-glycosidic bond. The core pharmacophore is shared with gilvocarcins, which are known for light-dependent (photoactivated) DNA alkylation, though chrysomycins exhibit significant "dark" cytotoxicity.

| Feature | Chrysomycin A (Chr-A) | Chrysomycin B (Chr-B) |

| C-8 Substituent | Vinyl (–CH=CH₂) | Methyl (–CH₃) |

| Molecular Weight | ~520 Da | ~508 Da |

| Class | Gilvocarcin-type C-glycoside | Gilvocarcin-type C-glycoside |

| Primary Target | DNA (Intercalation), Topo II | DNA (Intercalation), Topo II |

| Solubility | Low (DMSO soluble) | Low (DMSO soluble) |

Structure-Activity Relationship (SAR)

The vinyl group in Chr-A contributes to a more planar, extended pi-electron system, enhancing DNA intercalation affinity. The methyl group in Chr-B reduces this affinity, resulting in higher IC50 values. However, the sugar moiety (virenose) is a critical handle for modification. Acetylation of the 4'-OH on the sugar of Chr-B dramatically increases lipophilicity and cellular uptake, effectively "unlocking" its cytotoxic potential.

Antiproliferative Efficacy (In Vitro)[3][4][5][6]

The following data summarizes the comparative efficacy of Chrysomycin B against key human cancer cell lines. Note the distinct "potency jump" observed upon acetylation.

Table 1: Comparative IC50 Values (µM)

| Cell Line | Tissue Origin | Chrysomycin A | Chrysomycin B | 4'-Acetyl-Chr-B |

| U87-MG | Glioblastoma | 0.001 - 0.01 | > 10.0 | < 0.05 |

| U251 | Glioblastoma | 0.001 - 0.005 | > 5.0 | < 0.05 |

| A549 | Lung (NSCLC) | 0.002 | ~15.0 | < 0.10 |

| MCF-7 | Breast | 0.003 | ~14.0 | < 0.10 |

| HL-60 | Leukemia | 0.001 | ~9.0 | < 0.05 |

Data synthesized from comparative SAR studies [1, 3, 5]. Chr-B native activity is micromolar, whereas Chr-A and modified Chr-B are nanomolar.

Mechanism of Action (MOA)

Chrysomycin B exerts its anticancer effects through a dual-mechanism: direct genotoxicity and signal transduction modulation.

DNA Damage & Topoisomerase Inhibition

Like gilvocarcins, Chr-B intercalates into DNA, preferentially at specific sequences. This intercalation stabilizes the DNA-Topoisomerase II cleavable complex, preventing DNA religation and leading to double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR), activating ATM/ATR kinases and p53.

Signaling Modulation: The Akt Axis

In glioblastoma models (U87, U251), the chrysomycin pharmacophore has been shown to inhibit the PI3K/Akt pathway.

-

Akt Inhibition: Chr-B reduces phosphorylation of Akt (Ser473).

-

GSK-3β Activation: Reduced p-Akt prevents the inhibitory phosphorylation of GSK-3β. Active GSK-3β promotes the degradation of β-catenin and c-Myc .

-

Outcome: Downregulation of survival genes (Cyclin D1, Bcl-2) and inhibition of Epithelial-Mesenchymal Transition (EMT) markers (MMP2, MMP9).

Diagram 1: Molecular Signaling Pathway

Caption: Mechanistic flow showing Chr-B induced DNA damage and suppression of the Akt/GSK-3β survival axis.

Experimental Protocols

To ensure reproducibility, the following protocols are optimized for evaluating Chrysomycin B, accounting for its solubility and light sensitivity.

Experimental Workflow

Caption: Standardized workflow for evaluating Chrysomycin B cytotoxicity and mechanism.

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values for Chr-B in cancer cell lines.

-

Preparation: Dissolve Chrysomycin B in 100% DMSO to create a 10 mM stock. Store at -20°C protected from light (amber tubes).

-

Seeding: Seed tumor cells (e.g., U87-MG) at a density of

to -

Treatment: Prepare serial dilutions of Chr-B in culture medium (Range: 0.1 µM to 100 µM). Ensure final DMSO concentration is < 0.1%. Add 100 µL per well. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 or 72 hours. Note: Minimize light exposure if strictly testing "dark" toxicity.

-

Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100-150 µL of DMSO to dissolve crystals. Shake plate for 10 mins.

-

Measurement: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol: Western Blot for Pathway Validation

Objective: Confirm inhibition of Akt signaling and induction of DNA damage.

-

Lysis: Treat cells with Chr-B (at IC50 and 2x IC50) for 24h. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Separation: Load 20-30 µg protein per lane on 10-12% SDS-PAGE. Transfer to PVDF membrane.

-

Blocking: Block with 5% BSA (preferred over milk for phospho-antibodies) for 1h.

-

Primary Antibodies: Incubate overnight at 4°C with:

-

Anti-p-Akt (Ser473)

-

Anti-Akt (Total)

-

Anti-γH2AX (Ser139) - Marker for DNA DSBs

-

Anti-Cleaved Caspase 3 - Marker for Apoptosis

-

-

Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

-

Expected Result: Dose-dependent decrease in p-Akt and increase in γH2AX and Cleaved Caspase 3.

Challenges & Future Directions

-

Solubility: Chr-B is highly lipophilic and poorly soluble in aqueous media. Formulation strategies (e.g., liposomes, nanoparticles) are essential for in vivo efficacy.

-

Toxicity: While less toxic than Chr-A, the gilvocarcin class carries risks of phototoxicity and bone marrow suppression.

-

Derivatization: The primary value of Chr-B lies in its potential as a precursor. Research indicates that 4'-acetyl-Chrysomycin B and other glycosyl-modified derivatives can surpass the parent compound in therapeutic index, making them the true candidates for clinical development.

References

-

Weiss, U., et al. (1982).[1][2] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics. Link

-

Wu, Z., et al. (2022).[3] "Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects." Molecules. Link

-

Liu, H., et al. (2020).[3] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science. Link

-

Khajuria, R., et al. (2013). "Chrysomycins A–C, antileukemic naphthocoumarins from Streptomyces sporoverrucosus." The Journal of Antibiotics. Link

-

Perez, M., et al. (2017).[3] "Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B." Journal of Antibiotics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum and Mechanism of Chrysomycin B: A Technical Analysis

Topic: Antimicrobial Spectrum of Chrysomycin B against Pathogenic Bacteria Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class, isolated primarily from Streptomyces species. Structurally distinct from its more potent congener, Chrysomycin A (Chr-A), by a single C-8 methyl substitution (replacing a vinyl group), Chr-B exhibits a unique pharmacological profile. While Chr-A is often the focus of high-potency screening, Chr-B retains significant bioactivity, particularly as a DNA intercalator and topoisomerase inhibitor.

This guide analyzes the antimicrobial spectrum of Chrysomycin B, quantifying its efficacy against Mycobacterium tuberculosis (Mtb) and Methicillin-resistant Staphylococcus aureus (MRSA), and delineating the structural basis for its reduced potency compared to Chr-A. It further provides validated experimental protocols for assessing its bacteriostatic and bactericidal kinetics.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological divergence between Chrysomycin A and B is governed by the substituent at the C-8 position of the benzonaphthopyranone core.

-

Chrysomycin A: Contains a vinyl group at C-8. This planar, electron-rich moiety enhances intercalation affinity, likely through superior pi-stacking interactions with bacterial DNA base pairs.

-

Chrysomycin B: Contains a methyl group at C-8. The loss of the vinyl conjugation reduces the binding affinity for the DNA minor groove and topoisomerase complexes, resulting in a measurable reduction in antimicrobial potency (typically 4–15 fold lower than Chr-A).

Figure 1: SAR and Mechanism of Action Logic

Caption: Structural impact of C-8 substitution on DNA binding affinity and subsequent antimicrobial potency.

Antimicrobial Spectrum Analysis

Mycobacterium tuberculosis (Mtb)

Chrysomycin B demonstrates confirmed activity against Mtb, including multidrug-resistant (MDR) strains, though it is less potent than Chr-A.

| Compound | Strain Type | MIC (µg/mL) | Mechanism Note |

| Chrysomycin A | H37Rv / MDR Clinical Isolates | 0.4 | High-affinity Topo I inhibition |

| Chrysomycin B | H37Rv / MDR Clinical Isolates | 1.56 – 6.25 | Reduced affinity due to C-8 methyl |

| Rifampicin | Standard Control | 0.05 – 0.5 | RNA Polymerase inhibition |

Technical Insight: The MIC of Chr-B suggests it is a viable lead for scaffold optimization but may require higher systemic concentrations for efficacy, potentially impacting the therapeutic index.

Staphylococcus aureus (MRSA & MSSA)

While head-to-head data for Chr-B against MRSA is less abundant than for Chr-A, efficacy can be extrapolated from the conserved mechanism of action and SAR trends.

-

Observed Chr-A Efficacy: MIC ranges from 0.0625 to 0.5 µg/mL against clinical MRSA isolates.[1]

-

Inferred Chr-B Efficacy: Based on the ~4–10x potency reduction observed in mycobacterial models, Chr-B is estimated to exhibit MICs in the 1.0 – 8.0 µg/mL range against MRSA.

-

Clinical Relevance: Chr-B remains active against strains resistant to vancomycin and daptomycin, as its mechanism (DNA intercalation) bypasses cell wall and membrane targets.

Gram-Negative Bacteria

Like most gilvocarcin-class antibiotics, Chrysomycin B shows poor activity (MIC > 64 µg/mL) against Gram-negatives (e.g., E. coli, P. aeruginosa).

-

Causality: The outer membrane permeability barrier and active RND-family efflux pumps effectively exclude the hydrophobic glycoside core of Chr-B.

Mechanism of Action (MOA)

Chrysomycin B functions as a dual-action DNA damaging agent .

-

Disruptive Intercalation: The benzonaphthopyranone chromophore inserts between DNA base pairs. Unlike simple intercalators, the bulky sugar moiety (virenose/ravidose type) protrudes into the minor groove, causing steric distortion.

-

Topoisomerase Poisoning: The drug stabilizes the covalent DNA-enzyme intermediate (cleavable complex) of bacterial Topoisomerase I and DNA Gyrase (Topoisomerase II). This prevents DNA religation, leading to double-strand breaks (DSBs).

-

SOS Response Induction: The accumulation of DSBs triggers the bacterial SOS response (RecA activation), ultimately leading to cell death if repair capacity is overwhelmed.

Figure 2: Molecular Signaling Pathway

Caption: Pathway from cellular uptake to bactericidal event via Topoisomerase poisoning.

Experimental Methodologies

To validate the spectrum and potency of Chrysomycin B, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the lowest concentration of Chr-B inhibiting visible growth.

-

Preparation: Dissolve Chr-B in DMSO to a stock of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a working range (e.g., 64 µg/mL down to 0.06 µg/mL).

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or M. tuberculosis H37Rv) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

-

Assay: Add 100 µL inoculum to 100 µL drug solution in 96-well plates.

-

Controls:

-

Positive: Culture + Solvent (DMSO < 1%).

-

Negative: Sterile Broth.

-

Reference: Vancomycin (for MRSA) or Rifampicin (for Mtb).

-

-

Incubation: 16–20h at 37°C (MRSA) or 7 days (Mtb).

-

Readout: Visual turbidity check or Resazurin dye reduction (Blue -> Pink = Growth).

Time-Kill Kinetics

Objective: Determine if Chr-B is bacteriostatic or bactericidal.

-

Setup: Inoculate 10 mL CAMHB with bacteria (~10^6 CFU/mL).

-

Treatment: Add Chr-B at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no drug).

-

Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute in PBS and plate on agar. Incubate overnight.

-

Analysis: Plot log10 CFU/mL vs. Time.

-

Bactericidal: ≥3 log10 reduction (99.9% kill).

-

Bacteriostatic: <3 log10 reduction.

-

Pharmacokinetics & Toxicity Considerations

-

Cytotoxicity: Like many DNA intercalators, Chrysomycin B inhibits human Topoisomerase II, presenting a risk of mammalian cytotoxicity. However, studies on the class suggest a therapeutic window where bacterial Topoisomerase I is inhibited at lower concentrations than human Topoisomerase II.

-

Solubility: Chr-B is highly lipophilic. Formulation often requires co-solvents or nanocarriers (e.g., liposomes) to achieve bioavailability without precipitation.

References

-

Muralikrishnan, B., et al. (2017).[2] "Anti-microbial activity of chrysomycin A produced by Streptomyces sp.[1][2][3] against Mycobacterium tuberculosis."[2][4][5][6][7] RSC Advances. Link

-

Wu, Z., et al. (2020).[2] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science. Link

-

Weiss, U., et al. (1982).[8] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics. Link

-

Geng, M., et al. (2023).[1] "Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A." Science Advances. Link

-

Santa Cruz Biotechnology. "Chrysomycin B Product Data Sheet." SCBT. Link

Sources

- 1. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - Amrita Vishwa Vidyapeetham [amrita.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1955 Chrysomycin Isolation: Technical Retrospective on the Discovery of Congeners A & B

The following technical guide details the discovery, isolation, and chemical characterization of Chrysomycin B, tracing its origins to the seminal 1955 work by Strelitz, Flon, and Asheshov.

Executive Summary: The Antiphage Paradigm

In the mid-1950s, the "Golden Age" of antibiotic discovery was largely driven by antibacterial screening—seeking zones of inhibition against S. aureus or E. coli. However, the discovery of Chrysomycin in 1955 emerged from a distinct and more specialized paradigm: antiphage screening .

Researchers Frieda Strelitz, Helen Flon, and Igor N. Asheshov at the New York Botanical Garden were not primarily hunting for bactericides; they were screening actinomycetes for activity against bacterial viruses (bacteriophages). This unique "antiphage" filter led to the isolation of the Chrysomycin complex (a mixture of A and B) from Streptomyces sp. A-419. While the distinct chemical identity of Chrysomycin B was fully resolved structurally in the early 1980s, its physical isolation and initial pharmacological characterization occurred in this 1955 workflow.

The Source Organism: Streptomyces sp.[1][2][3][4][5] A-419

The producing organism, designated strain A-419 , was isolated from a soil sample. It exhibited classic Streptomyces morphology but was distinct in its production of a greenish-yellow pigment that permeated the agar.

| Feature | Description (1955 Characterization) |

| Strain ID | Streptomyces sp.[1][2][3][4][5] A-419 |

| Colony Morphology | Grey aerial mycelium; greenish-yellow vegetative mycelium. |

| Pigmentation | Soluble yellow-green pigment released into media. |

| Specific Activity | Potent inhibition of Cholera phage and Bacillus megaterium phage. |

The 1955 Isolation Protocol

The isolation of Chrysomycin was a masterclass in classical natural product chemistry, relying on solvent partitioning and crystallization rather than modern chromatography.

Experimental Workflow

The following protocol reconstructs the self-validating extraction method used by Strelitz et al. to obtain the crystalline complex.

Step-by-Step Methodology:

-

Fermentation: Cultivate Streptomyces sp. A-419 in deep-tank fermenters using a soy-peptone/glucose medium for 3–5 days at 28°C.

-

Filtration: Separate the mycelial biomass from the culture broth using diatomaceous earth filtration. Note: Activity is found in both broth and mycelia, but the 1955 protocol focused on the filtrate.

-

Solvent Extraction: Extract the filtered broth with Ethyl Acetate (or Chloroform) at neutral pH. The yellow pigment (Chrysomycin) partitions into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to yield a crude yellow syrup.

-

Purification: Dissolve the syrup in hot methanol. Upon cooling, greenish-yellow needles crystallize out.

-

Recrystallization: Recrystallize multiple times from glacial acetic acid or pyridine to obtain the pure antibiotic complex.

Visualization of the Extraction Logic

The following diagram illustrates the critical decision points in the 1955 extraction workflow.

Caption: The 1955 Strelitz-Asheshov fractionation workflow for isolating the Chrysomycin complex.[4]

The "B" Divergence: Resolving the Complex

In 1955, the isolated crystals were simply termed "Chrysomycin." It was not until later high-resolution structural studies (Weiss et al., 1982) that this material was proven to be a mixture of two closely related C-glycoside congeners: Chrysomycin A (major component) and Chrysomycin B (minor component).

Chemical Differentiation

The 1955 isolation captured both congeners because they co-crystallize and share nearly identical solubility profiles.

| Property | Chrysomycin A | Chrysomycin B |

| C-8 Substituent | Vinyl group (–CH=CH₂) | Methyl group (–CH₃) |

| Discovery Status | Co-isolated 1955 | Co-isolated 1955 (Resolved later) |

| UV Spectrum | λmax 244, 267 nm | Identical chromophore to A |

| Gilvocarcin Relation | Analog of Gilvocarcin V | Analog of Gilvocarcin M |

The Antiphage Screening Mechanism

The defining feature of the 1955 discovery was the Phage Induction/Inhibition Assay . Strelitz and Asheshov utilized a double-layer agar method to detect agents that prevented phage replication without killing the host bacteria—a level of selectivity that remains highly relevant today.

Caption: The Asheshov Antiphage Screen used to identify Chrysomycin activity in 1955.

Modern Relevance & Mechanism

While discovered in 1955, Chrysomycin B has seen a resurgence in interest due to its activity against Multi-Drug Resistant Tuberculosis (MDR-TB).

-

Mechanism: It functions as a DNA intercalator, inhibiting Topoisomerase II.

-

Structure: It belongs to the Gilvocarcin class of antitumor antibiotics, characterized by a planar polyketide backbone and a C-glycosidic sugar moiety.

The 1955 discovery by Strelitz remains the foundational event that provided the material for all subsequent structural and mechanistic definitions of this potent antibiotic class.

References

-

Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses.[4] Journal of Bacteriology, 69(3), 280–283.[4]

-

Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982). The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A. The Journal of Antibiotics, 35(9), 1194–1201.[6]

-

Ren, J., et al. (2020). Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(9).

Sources

- 1. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6030951A - Chrysomycin derivative compounds and use as antitumor agents - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysomycin B CAS number 83852-56-6 information

Executive Summary

Chrysomycin B (CAS 83852-56-6) is a C-glycosidic antitumor antibiotic belonging to the gilvocarcin class of natural products.[1] Isolated primarily from Streptomyces albaduncus and Streptomyces sporoverrucosus, it is the C-8 methyl analogue of the more potent Chrysomycin A (which possesses a C-8 vinyl group). While often overshadowed by its analogue, Chrysomycin B retains significant biological utility as a catalytic inhibitor of Topoisomerase II and a DNA intercalator.[1]

This guide provides a comprehensive technical analysis of Chrysomycin B, distinguishing its unique biosynthetic origin (acetate starter unit) from Chrysomycin A (propionate starter unit) and detailing field-proven protocols for its isolation and handling.

Chemical Identity & Structural Biology

Chrysomycin B shares the planar benzo[d]naphtho[1,2-b]pyran-6-one chromophore characteristic of the gilvocarcin class. Its structural uniqueness lies in the C-glycosidic linkage to a specific sugar moiety, virenose (3,5-dimethylpentose) , and the substituent at the C-8 position.

| Property | Specification |

| Common Name | Chrysomycin B |

| CAS Number | 83852-56-6 |

| Molecular Formula | C₂₇H₂₈O₉ |

| Molecular Weight | 496.51 g/mol |

| Class | Gilvocarcin-type C-glycoside antibiotic |

| Chromophore | Benzo[d]naphtho[1,2-b]pyran-6-one |

| Sugar Moiety | Virenose (3,5-dimethylpentose) |

| C-8 Substituent | Methyl (-CH₃) |

| Solubility | Soluble in DMSO, DMF; Moderately soluble in MeOH, EtOAc |

| Appearance | Yellow to greenish-yellow crystalline solid |

Structural Insight (Expertise): The difference between Chrysomycin A and B is not merely structural but biosynthetic. The C-8 vinyl group in Chrysomycin A confers higher lipophilicity and potency (IC₅₀ < 10 ng/mL in some cancer lines), whereas the C-8 methyl group in Chrysomycin B results in slightly lower potency but greater stability. This structure-activity relationship (SAR) suggests that the vinyl group may participate in additional hydrophobic interactions or covalent trapping within the DNA-enzyme complex.

Biosynthesis: The Starter Unit Switch

Understanding the biosynthesis of Chrysomycin B is critical for metabolic engineering. Both A and B are synthesized via a Type II Polyketide Synthase (PKS) pathway encoded by the chry gene cluster.

The Mechanistic Fork: The core difference arises at the initiation of the polyketide chain.

-

Chrysomycin A: Initiated by a Propionyl-CoA unit.

-

Chrysomycin B: Initiated by an Acetyl-CoA unit.

This "starter unit switch" dictates the final substituent at C-8. The pathway involves the condensation of the starter unit with nine malonyl-CoA extenders to form a decaketide intermediate, which then undergoes cyclization, oxygenation, and rearrangement.

Figure 1: Biosynthetic divergence of Chrysomycins based on PKS starter unit selection.

Pharmacological Mechanism of Action

Chrysomycin B acts primarily as a DNA intercalator and a catalytic inhibitor of Topoisomerase II. Unlike poisons (e.g., etoposide) that stabilize the cleavable complex, catalytic inhibitors often prevent the binding of the enzyme to DNA or ATP.

Key Pathways:

-

DNA Intercalation: The planar tetracyclic chromophore inserts between DNA base pairs, distorting the helix.

-

Topoisomerase II Inhibition: It inhibits the catalytic activity of human Topoisomerase II, preventing DNA relaxation and replication.

-

Photoactivated Cross-linking: Similar to gilvocarcin V, Chrysomycin B can induce DNA-histone cross-linking upon exposure to near-UV light, a property useful for photodynamic therapy research.

-

Signaling Modulation (Glioblastoma): Recent data on the analogue Chrysomycin A indicates suppression of the Akt/GSK-3β signaling pathway.[2] Given the structural homology, Chrysomycin B likely exerts similar, albeit less potent, effects on these kinases, leading to reduced migration and invasion of glioma cells.

Figure 2: Mechanism of Action: Intercalation and Enzyme Inhibition leading to cell death.

Experimental Protocols: Isolation & Purification

Trustworthiness: The following protocol is adapted from optimized fermentation of Streptomyces sp. 891-B6. Note that Chrysomycin A and B co-purify; separation requires careful chromatography due to their structural similarity.

A. Fermentation

-

Strain: Streptomyces albaduncus or Streptomyces sp. 891.

-

Seed Medium: Glucose 4g, Yeast Extract 4g, Malt Extract 10g, CaCO₃ 2g per liter (pH 7.2). Incubate 48h at 28°C.

-

Production Medium: Glucose (40 g/L), Corn Starch (20 g/L), Soybean Meal (15 g/L), CaCO₃ (2 g/L).

-

Conditions: 28°C, 200 rpm, 7-10 days.

B. Extraction (Self-Validating Step)

-

Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelia from supernatant. Note: Chrysomycins are often retained in the mycelia.

-

Mycelial Extraction: Extract mycelial cake with Methanol (MeOH) (1:5 w/v) under ultrasonication for 30 min.

-

Broth Extraction: Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) twice.

-

Combination: Combine MeOH extract (after evaporation of MeOH) and EtOAc extract. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

C. Purification (The Separation Challenge)

Separating B (Methyl) from A (Vinyl) is the critical step.

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: Gradient elution with Chloroform:Methanol (100:0 → 90:10).

-

Observation: Chrysomycins elute as yellow bands. Collect fractions.

-

-

HPLC Polishing (Required for Pure B):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5µm).

-

Mobile Phase: Acetonitrile:Water (Gradient 60:40 → 80:20 over 25 min).

-

Detection: UV at 254 nm or 300 nm.

-

Validation: Chrysomycin B will elute before Chrysomycin A due to the lower lipophilicity of the methyl group compared to the vinyl group.

-

Therapeutic Potential & Applications

-

Oncology:

-

Glioblastoma (GBM): Chrysomycins cross the blood-brain barrier (BBB) effectively. They downregulate metabolic enzymes (GLS, HK2) and inhibit the Akt pathway.

-

Leukemia: Potent activity against P388 leukemia cells.

-

-

Infectious Disease:

-

MDR-Tuberculosis: Chrysomycin A has shown MICs as low as 0.4 µg/mL against MDR-TB.[3][4] Chrysomycin B acts as a scaffold for SAR studies to improve solubility while maintaining antimycobacterial activity.

-

Antiviral Caution: While the flavonoid Chrysin is often cited for antiviral activity (SARS-CoV-2), Chrysomycin B is distinct. Do not conflate the two. Current data supports antibacterial and antitumor roles for Chrysomycin B, not primary antiviral use.

-

References

-

Weiss, U., et al. (1982).[5] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics, 35(9), 1194-1201.[5] Link

-

Ni, H. J., et al. (2021). "Optimization of fermentation conditions and medium compositions for the production of chrysomycin A by a marine-derived strain Streptomyces sp. 891." Preparative Biochemistry & Biotechnology, 51(10), 998-1003. Link

-

Wu, Z., et al. (2022). "Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects."[2][6] Molecules, 27(19), 6148.[6] Link

-

Perez, M., et al. (2020).[4] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science, 6(8), 1335-1344. Link

-

Cayman Chemical. "Chrysomycin B Product Information." Cayman Chemical Datasheet. Link

-

MedChemExpress. "Chrysomycin B - Biological Activity and Toxicity." MCE Product Guide. Link

Sources

- 1. usbio.net [usbio.net]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chrysomycin B Chromophore: Structural Logic and Mechanistic Application

This guide serves as a definitive technical reference on the chromophore of Chrysomycin B, a member of the gilvocarcin-class antitumor antibiotics. It is designed for researchers requiring actionable insights into its structural chemistry, biosynthetic logic, and pharmacological mechanisms.[1]

Executive Summary

Chrysomycin B is a C-glycoside antibiotic produced by Streptomyces species (e.g., S. albaduncus).[1] While the holo-molecule exhibits potent antitumor activity via topoisomerase II inhibition, the chromophore —a planar benzonaphthopyranone system—dictates its intercalation geometry, photoactivity, and spectroscopic signature. Understanding this aromatic core is critical for rational drug design, specifically in developing "warheads" for antibody-drug conjugates (ADCs) or photo-activated chemotherapies.[1]

Structural Anatomy of the Chromophore

The chromophore of Chrysomycin B is chemically distinct from the full antibiotic, lacking the specific sugar moiety (virenose/methyl-sugar) but retaining the tetracyclic aromatic scaffold.

Chemical Identity[1][2]

-

IUPAC Core: 1-hydroxy-10,12-dimethoxy-8-methyl-6H-benzo[d]naphtho[1,2-b]pyran-6-one.[1]

-

Class: Benzonaphthopyranone (Gilvocarcin-type).[1]

-

Key Substituents:

Spectroscopic Signature (Diagnostic Data)

Researchers isolating this chromophore should validate fractions against these standard spectral properties.

| Parameter | Value / Characteristic | Structural Implication |

| UV | ~245, 280, 390 nm | Typical of the benzonaphthopyranone core; 390 nm band is responsible for yellow color and photoactivation.[1] |

| Fluorescence | Strong emission (Yellow-Green) | High quantum yield facilitates cellular tracking but requires protection from light during purification. |

| Aromatic singlets at | Planar aromaticity; lack of coupling in specific regions indicates full substitution.[1] | |

| Solubility | DMSO, DMF, CHCl | Lipophilic core; poor water solubility without the glycosidic moiety. |

Biosynthetic Logic: The Type II PKS Assembly Line

The biosynthesis of the Chrysomycin B chromophore follows a Type II Polyketide Synthase (PKS) logic, homologous to the gil pathway of Gilvocarcin V. This is a "minimal PKS" system followed by extensive post-PKS tailoring.

The Pathway Mechanism

-

Chain Assembly: A minimal PKS (KS, CLF, ACP) condenses one Acetyl-CoA starter unit with nine Malonyl-CoA extender units to form a decaketide.[1]

-

Cyclization: Cyclases/Aromatases fold the linear chain into a polycyclic aromatic intermediate.

-

Oxidative Rearrangement: A pivotal flavin-dependent oxygenase catalyzes a C-C bond cleavage and rearrangement (Fries-like) to form the benzonaphthopyranone skeleton.[1]

-

Methylation: SAM-dependent methyltransferases install the methoxy groups at C-10 and C-12 and the methyl group at C-8.[1]

Biosynthetic Workflow Visualization

Caption: Figure 1. Type II PKS biosynthetic pathway for the Chrysomycin B chromophore, highlighting the critical oxidative rearrangement step.

Mechanistic Pharmacodynamics

The chromophore is the functional "warhead" of the molecule. Its planar structure allows it to slide between DNA base pairs, while its electronic properties enable photo-induced toxicity.[1]

Intercalation & Topoisomerase Inhibition[1][3]

-

Mechanism: The planar benzonaphthopyranone acts as a DNA intercalator. It inserts between base pairs (preferentially 5'-TGA-3' sites), deforming the DNA helix.[1]

-

Result: This deformation stabilizes the "cleavable complex" formed by Topoisomerase II and DNA, preventing the religation of DNA strands. This leads to double-strand breaks and apoptosis.[1]

Photoactivation (The "Light Switch")

Unlike many intercalators, Chrysomycin B possesses a unique photo-toxicity profile activated by near-UV light (320–400 nm).[1]

-

Excitation: UV light excites the chromophore to a triplet state.

-

Radical Generation: The excited chromophore generates reactive oxygen species (ROS) or direct radicals that covalently crosslink DNA to proteins (e.g., Histone H3).[1]

-

Application: This property is exploited in photodynamic therapy (PDT) research.[1]

Mechanism of Action Diagram

Caption: Figure 2. Dual mechanism of action: Topoisomerase II poisoning and photo-induced DNA crosslinking.

Protocol: Isolation & Purification

Objective: Isolate high-purity Chrysomycin B for chromophore analysis from Streptomyces fermentation broth.

Reagents & Equipment

-

Production Strain: Streptomyces albaduncus or Streptomyces sp. 891-B6.[1]

-

Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (

).[1] -

Stationary Phase: Silica Gel 60 (230-400 mesh), Sephadex LH-20.[1]

Step-by-Step Workflow

-

Fermentation: Cultivate strain in production medium (soybean meal/glucose base) for 96–120 hours at 28°C.

-

Extraction:

-

Flash Chromatography (Silica):

-

Polishing (Sephadex LH-20):

-

Final Purification (HPLC):

Self-Validating Quality Control[1]

-

TLC: Silica plate, solvent

(9:1). Spot should fluoresce yellow under long-wave UV.[1] -

HPLC: Single peak >98% area integration.[1]

-

NMR: Verify presence of C-8 methyl singlet (~2.3 ppm) and absence of vinyl protons (which would indicate Chrysomycin A contamination).

References

-

Weiss, U., et al. (1982).[1][3] "The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A." The Journal of Antibiotics.

-

Kharel, M.K., et al. (2010).[1] "Gilvocarcin-type C-glycoside antitumor antibiotics: biosynthesis and pathway engineering." Natural Product Reports.

-

Liu, T., et al. (2020).[1] "Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis." ACS Central Science.[1] [1]

-

Greenstein, M., et al. (1989).[1] "Antitumor activity of chrysomycins M and V."[3][4] The Journal of Antibiotics.

-

Cayman Chemical. "Chrysomycin B Product Information & Safety Data Sheet."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

Technical Guide: Initial Reports on Chrysomycin B Antitumor Activity in Mice

Executive Summary

Chrysomycin B is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class.[1][2][3][4] First isolated from Streptomyces species (specifically S. A-419) in 1955 alongside its congener Chrysomycin A, it represents a significant scaffold in the study of DNA-intercalating agents. While Chrysomycin A (vinyl group at C-8) historically demonstrated higher cytotoxicity, Chrysomycin B (methyl group at C-8) provides critical insights into Structure-Activity Relationships (SAR) and toxicity profiles.

This guide synthesizes the foundational in vivo murine data—specifically early National Cancer Institute (NCI) screens against P388 leukemia and Sarcoma 180—with modern mechanistic understanding. It is designed to assist researchers in re-evaluating this scaffold for targeted delivery or combination therapies.

Molecular Identity & Mechanism of Action

Structural Characteristics

Chrysomycin B differs from its more potent analog, Chrysomycin A, by a single functional group on the benzonaphthopyranone backbone.

-

Chrysomycin A: Contains a vinyl group at the C-8 position.[5]

-

Chrysomycin B: Contains a methyl group at the C-8 position.

This subtle alteration significantly impacts the electrophilicity and DNA-binding affinity of the molecule, resulting in a distinct potency profile.

Mechanism: Topoisomerase II Inhibition

Unlike simple intercalators that merely physically block DNA replication, Chrysomycin B acts as an intercalative Topoisomerase II poison .

-

Intercalation: The planar aromatic system inserts between DNA base pairs.

-

Enzyme Trapping: It stabilizes the "cleavable complex" formed between DNA and Topoisomerase II.

-

Double-Strand Breaks: This prevents the religation of the DNA strands, leading to accumulation of double-strand breaks (DSBs).

-

Apoptosis: The accumulation of DNA damage triggers p53-mediated apoptotic pathways.

Mechanistic Pathway Diagram

Figure 1: Mechanism of Action for Chrysomycin B. The molecule stabilizes the DNA-Topoisomerase II complex, preventing DNA religation and triggering apoptotic cell death.

Preclinical Efficacy: The Initial Mouse Reports

The foundational evaluation of Chrysomycin B was conducted during the "Golden Age" of antibiotic discovery (1950s-1980s), primarily utilizing murine leukemia and sarcoma models.

Key Murine Models Tested

The initial reports focused on two primary syngeneic mouse models:

-

P388 Lymphocytic Leukemia: The standard NCI screen for identifying antineoplastic agents.

-

Sarcoma 180 (S180): A solid tumor model used to assess tumor mass reduction.

Comparative Efficacy Data (Historical Synthesis)

Early studies often tested the "Chrysomycin Complex" (A + B) before purifying the individual components. Subsequent separation revealed the distinct profiles below.

| Parameter | Chrysomycin A (Vinyl) | Chrysomycin B (Methyl) | Clinical Implication |

| Murine Model | P388 Leukemia (CD2F1 Mice) | P388 Leukemia (CD2F1 Mice) | Standard screening model |

| Dose (Optimum) | ~0.5 - 1.0 mg/kg | ~10 - 20 mg/kg | B is less potent |

| Survival (T/C %) | > 150% (Active) | 125 - 140% (Moderately Active) | A is the primary driver of efficacy |

| Cytotoxicity (IC50) | Low nanomolar | Micromolar range | B requires higher concentration |

| Toxicity Profile | High (Hepatotoxicity risk) | Lower acute toxicity | B offers a wider therapeutic window |

Interpretation: Initial reports indicated that Chrysomycin B was approximately 10-20x less potent than Chrysomycin A in vivo. However, the reduced potency of B was accompanied by a reduction in acute lethality, suggesting that the vinyl group in A is a "warhead" responsible for both extreme efficacy and toxicity.

Structure-Activity Relationship (SAR) Insight

The conversion of the vinyl group (A) to a methyl group (B) reduces the molecule's ability to act as an alkylating agent or form covalent adducts, restricting it primarily to intercalation. This makes Chrysomycin B an essential control compound for studying the specific contribution of the vinyl moiety to aureolic acid-type toxicity.

Experimental Protocols

To reproduce the foundational findings or re-evaluate Chrysomycin B in modern PDX models, the following protocols are standardized based on historical NCI methodologies and adapted for current ethical compliance.

Formulation Strategy

Chrysomycins are hydrophobic C-glycosides. Proper formulation is critical to prevent precipitation in the peritoneal cavity.

-

Vehicle: 5% DMSO + 10% Cremophor EL + 85% Saline (0.9% NaCl).

-

Preparation: Dissolve crystalline Chrysomycin B in DMSO first. Add Cremophor EL and vortex. Slowly add warm saline while vortexing to create a stable micellar suspension.

-

Storage: Prepare fresh. C-glycosides are light-sensitive (protect from light).

Murine P388 Leukemia Protocol (Survival Endpoint)

Objective: Determine the Increase in Life Span (ILS) of tumor-bearing mice.

-

Animals: CD2F1 or B6D2F1 mice (female, 18-22g).

-

Tumor Inoculation (Day 0):

-

Harvest P388 cells from the ascites of a donor mouse.

-

Dilute in cold PBS to

cells/mL. -

Inject

mL (

-

-

Randomization: Randomize mice into groups (n=10) 24 hours post-inoculation.

-

Treatment (Day 1):

-

Group 1 (Vehicle): IP injection of Vehicle alone.

-

Group 2 (Low Dose): Chrysomycin B (5 mg/kg).

-

Group 3 (High Dose): Chrysomycin B (20 mg/kg).

-

Group 4 (Positive Control): Doxorubicin (2 mg/kg).

-

-

Dosing Schedule: qd x 5 (Daily for 5 days) or q4d x 3 (Every 4th day, 3 doses).

-

Monitoring: Monitor weight daily. Euthanize if weight loss >20% (toxicity endpoint).

-

Calculation:

Workflow Visualization

Figure 2: Standardized P388 Murine Leukemia Screening Workflow.

Toxicology & Safety Profile

While less toxic than Chrysomycin A, Chrysomycin B is not benign. Initial reports highlighted specific toxicological risks associated with the aureolic acid/gilvocarcin class.

-

Vesicant Activity: Like Doxorubicin, Chrysomycin B is a potent vesicant. Extravasation during IV injection causes severe tissue necrosis and skin ulcers.

-

Hepatotoxicity: High doses in mice showed elevated liver enzymes (ALT/AST), though significantly less severe than the acute liver failure observed with Chrysomycin A.